9-Ethyl-6,9-diazaspiro[4.5]decane
Overview
Description
9-Ethyl-6,9-diazaspiro[4.5]decane: is a chemical compound with the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol It is characterized by a spirocyclic structure containing both a six-membered and a five-membered ring, with nitrogen atoms incorporated into the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6,9-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an alkylating agent. For example, the reaction of 1,2-diaminocyclohexane with ethyl iodide under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or other reduced derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
9-Ethyl-6,9-diazaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 9-Ethyl-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,9-Diazaspiro[4.5]decane: Lacks the ethyl group, resulting in different chemical properties.
9-Methyl-6,9-diazaspiro[4.5]decane: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
6,9-Diazaspiro[4.5]decane-2,5-dione: Contains additional functional groups, altering its chemical behavior
Uniqueness
9-Ethyl-6,9-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of an ethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
9-ethyl-6,9-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-12-8-7-11-10(9-12)5-3-4-6-10/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPFMRATBGHZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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